2,2,3-Trimethylbutanal
Overview
Description
2,2,3-Trimethylbutanal, also known as Triptane, is an organic chemical compound with the molecular formula C7H14O . It is an alkane and is the most compact and heavily branched of the heptane isomers . It is used as a fuel additive .
Synthesis Analysis
2,2,3-Trimethylbutane, also known as triptane, can be selectively formed from dimethyl ether at low temperatures on acid zeolites . This process occurs at much lower reaction temperatures (453–493 K) and higher DME pressures (60–250 kPa) than in established methanol/DME to hydrocarbon processes .Molecular Structure Analysis
The molecular structure of this compound consists of a butane (C4) backbone . The molecular formula is C7H14O, with an average mass of 114.186 Da and a monoisotopic mass of 114.104462 Da .Physical And Chemical Properties Analysis
2,2,3-Trimethylbutane has a boiling point of 80.9 °C and a melting point of -25 °C . It has a density of 0.69 g/mL at 25 °C . It is a liquid at room temperature .Scientific Research Applications
Catalysis and Chemical Reactions
- 2,2,3-Trimethylbutanal, also known as triptane, is a key component in selective homologation routes to 2,2,3-trimethylbutane on solid acids. It selectively forms from dimethyl ether at low temperatures on acid zeolites, demonstrating its significance in catalytic processes and organic synthesis (Johng-Hwa Ahn, B. Temel, E. Iglesia, 2009).
- A Density Functional Theory study explored the mechanism of the BF(3)-catalyzed rearrangement of 2,3,3-trimethyl-1,2-epoxybutane to 2,3,3-trimethylbutanal, contributing to the understanding of complex organic reaction mechanisms (J. Coxon, A. Thorpe, 2000).
Combustion and Fuel Research
- Triptane has been studied as a potential gasoline octane booster with a high research octane number. Understanding its ignition properties at engine-relevant conditions is crucial for evaluating its potential in transportation fuels (Nour Atef et al., 2019).
Pharmaceutical and Biological Research
- Triptane is relevant in the synthesis of tryptamine precursors, playing a role in the efficient synthesis of optically pure tryptamine derivatives, which are important in pharmaceutical research (Jian Chen et al., 2013).
Green Chemistry and Resource Management
- In the field of green chemistry, this compound is involved in studies concerning the resource-efficient separation of chemical mixtures, highlighting its relevance in sustainable industrial processes (J. Dewulf et al., 2007).
Electrochemistry
- Triptane's derivatives are studied in the context of lithium-ion batteries, specifically in enhancing the performance of lithium nickel cobalt manganese oxide cathodes in high-voltage applications (Qipeng Yu et al., 2015).
Environmental Applications
- The removal of 3-methylbutanal, a compound structurally similar to this compound, using plasma and photocatalysis in gas treatment highlights the potential application of related compounds in environmental remediation (A. Assadi et al., 2014).
Safety and Hazards
2,2,3-Trimethylbutane is highly flammable and its vapour may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects . It may be fatal if swallowed and enters airways, and it can cause skin irritation . Safety measures include avoiding release to the environment and avoiding breathing dust/fume/gas/mist/vapours/spray .
Future Directions
properties
IUPAC Name |
2,2,3-trimethylbutanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFUJBMOTAXNJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525484 | |
Record name | 2,2,3-Trimethylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86290-37-1 | |
Record name | 2,2,3-Trimethylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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